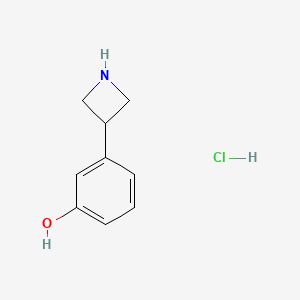
Methyl 2-(1-cyanocyclobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-cyanocyclobutyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 1-cyanocyclobutyl substituent on the second carbon of the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-cyanocyclobutyl)benzoate typically involves the esterification of 2-(1-cyanocyclobutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(1-cyanocyclobutyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 2-(1-cyanocyclobutyl)benzoic acid.
Reduction: 2-(1-cyanocyclobutyl)benzyl alcohol.
Substitution: 2-(1-cyanocyclobutyl)-4-bromobenzoate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(1-cyanocyclobutyl)benzoate is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used to study the interactions of benzoate derivatives with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-cyanocyclobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The presence of the cyanocyclobutyl group enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
- Methyl 2-(1-cyanocyclopropyl)benzoate
- Methyl 2-(1-cyanocyclopentyl)benzoate
- Methyl 2-(1-cyanocyclohexyl)benzoate
Comparison: Methyl 2-(1-cyanocyclobutyl)benzoate is unique due to the presence of the four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. Compared to its cyclopropyl and cyclopentyl analogs, the cyclobutyl derivative exhibits different reactivity and binding characteristics. The increased ring strain in the cyclobutyl ring can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl 2-(1-cyanocyclobutyl)benzoate |
InChI |
InChI=1S/C13H13NO2/c1-16-12(15)10-5-2-3-6-11(10)13(9-14)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
FNSQENYXHQMRRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)


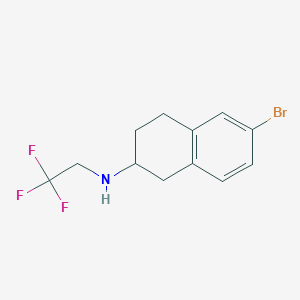
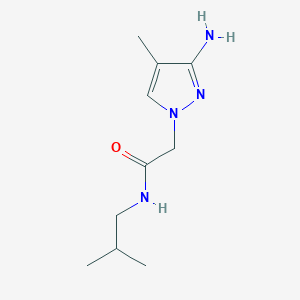
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

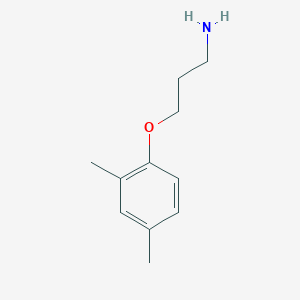
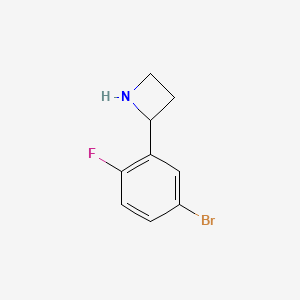
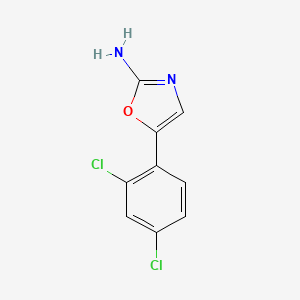
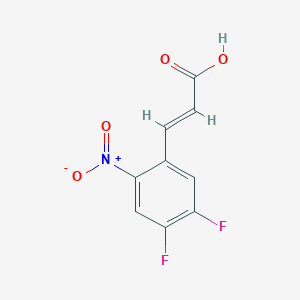
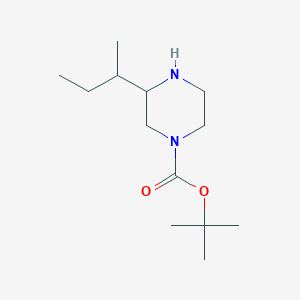
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
